
10-(4-Vinylphenyl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Vinylphenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photodynamic therapy, and as intermediates in organic synthesis. The unique structure of this compound, which includes a vinyl group attached to a phenyl ring, makes it a compound of interest for researchers exploring new materials and chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Vinylphenyl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4-vinylbenzyl chloride under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-Vinylphenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenoxazine ring can be reduced under hydrogenation conditions to form dihydrophenoxazine derivatives.
Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of 10-(4-ethylphenyl)-10H-phenoxazine.
Substitution: Formation of halogenated derivatives like 10-(4-bromophenyl)-10H-phenoxazine.
Aplicaciones Científicas De Investigación
10-(4-Vinylphenyl)-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species under light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 10-(4-Vinylphenyl)-10H-phenoxazine involves its ability to interact with cellular components and generate reactive oxygen species (ROS) under light irradiation. This photodynamic activity makes it effective in targeting and killing microbial cells. The vinyl group allows for further functionalization, enhancing its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylphenol: Shares the vinyl group but lacks the phenoxazine ring, making it less versatile in applications.
10-(4-Ethylphenyl)-10H-phenoxazine: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.
4-Vinylguaiacol: Contains a methoxy group, making it more hydrophilic and altering its chemical behavior
Uniqueness
10-(4-Vinylphenyl)-10H-phenoxazine stands out due to its combination of the phenoxazine core and the vinyl group, providing a unique set of chemical properties. This combination allows for diverse chemical reactions and applications, particularly in fields requiring photodynamic activity and electronic properties.
Propiedades
Fórmula molecular |
C20H15NO |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
10-(4-ethenylphenyl)phenoxazine |
InChI |
InChI=1S/C20H15NO/c1-2-15-11-13-16(14-12-15)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h2-14H,1H2 |
Clave InChI |
OSAYZYYQKRLVML-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


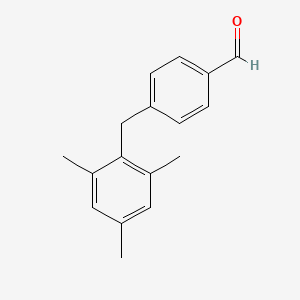
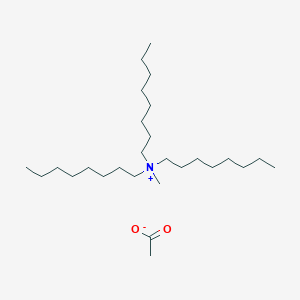
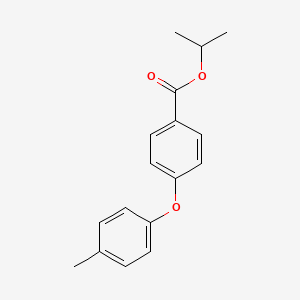
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
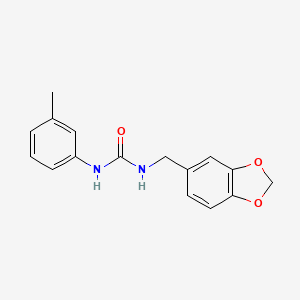
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)
![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
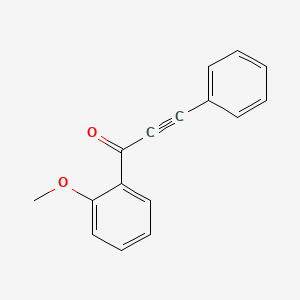
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
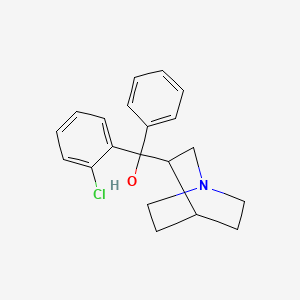
![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)
![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)
![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)
